molecular formula C4H10NaO8S2 B1294664 Succinaldehyde sodium bisulfite CAS No. 5450-96-4

Succinaldehyde sodium bisulfite

Cat. No.: B1294664
CAS No.: 5450-96-4
M. Wt: 273.2 g/mol
InChI Key: YVBNQRPDCBFKGY-UHFFFAOYSA-N
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Description

Succinaldehyde sodium bisulfite is a chemical compound with the molecular formula C4H8Na2O8S2 and a molecular weight of 294.2 g/mol. This compound is a white crystalline solid that is highly soluble in water and has a strong acidic nature due to the presence of sulfonic acid groups .

Preparation Methods

Succinaldehyde sodium bisulfite can be synthesized through a multi-step process. One common method involves the reaction of 1,4-butanediol with sulfuric acid to form 1,4-butanedisulfonic acid. This intermediate is then reacted with sodium hydroxide to produce the disodium salt . The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the product .

Chemical Reactions Analysis

Succinaldehyde sodium bisulfite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid groups are replaced by other functional groups.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Succinaldehyde sodium bisulfite has a wide range of scientific research applications:

    Chemistry: It is used as a buffering agent and pH regulator in various chemical processes.

    Biology: The compound has been effective in alleviating acute toxicity of the herbicide paraquat dichloride in mice and in suppressing the formation of lipid peroxide in the lungs.

    Medicine: It is used as a heterobifunctional crosslinker in medical research, facilitating the study of molecular interactions and pathways.

    Industry: The compound is used in the production of detergents, cleaning agents, and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Succinaldehyde sodium bisulfite involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. The sulfonic acid groups can interact with molecular targets, leading to changes in the chemical environment and facilitating specific reactions . In biological systems, the compound can modulate oxidative stress and lipid peroxidation pathways, providing protective effects against toxic agents .

Comparison with Similar Compounds

Succinaldehyde sodium bisulfite can be compared with other similar compounds, such as:

    1,3-Propanedisulfonic acid disodium salt: Similar in structure but with a different carbon chain length, leading to variations in reactivity and applications.

    Sodium benzene-1,3-disulfonate: Contains aromatic rings, which provide different chemical properties and uses.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt: Another aromatic compound with distinct reactivity due to the presence of hydroxyl groups on the benzene ring.

The uniqueness of this compound lies in its specific structure, which provides a balance of hydrophilic and acidic properties, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

5450-96-4

Molecular Formula

C4H10NaO8S2

Molecular Weight

273.2 g/mol

IUPAC Name

disodium;1,4-dihydroxybutane-1,4-disulfonate

InChI

InChI=1S/C4H10O8S2.Na/c5-3(13(7,8)9)1-2-4(6)14(10,11)12;/h3-6H,1-2H2,(H,7,8,9)(H,10,11,12);

InChI Key

YVBNQRPDCBFKGY-UHFFFAOYSA-N

SMILES

C(CC(O)S(=O)(=O)[O-])C(O)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C(CC(O)S(=O)(=O)O)C(O)S(=O)(=O)O.[Na]

5450-96-4

Origin of Product

United States

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